(R)-1-Boc-3-Hydroxypiperidin
Übersicht
Beschreibung
®-1-Boc-3-hydroxypiperidine, also known as ®-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its unique structure, featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
®-1-Boc-3-hydroxypiperidine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ®-1-Boc-3-hydroxypiperidine typically involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate is then subjected to an acid-amide condensation reaction with ammonia gas to form another intermediate.
Hofmann Degradation: This intermediate undergoes Hofmann degradation to yield a compound with a free amine group.
Protection: The free amine is protected using di-tert-butyl dicarbonate to form the Boc-protected compound.
Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation to remove the Cbz group, resulting in ®-1-Boc-3-hydroxypiperidine
Industrial Production Methods: The industrial production of ®-1-Boc-3-hydroxypiperidine follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be safe, reliable, and environmentally friendly, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Boc-3-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Wirkmechanismus
The mechanism of action of ®-1-Boc-3-hydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
- ®-3-Boc-aminopiperidine
- (S)-1-Boc-3-hydroxypiperidine
- ®-1-Boc-4-hydroxypiperidine
Comparison: ®-1-Boc-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups. Compared to ®-3-Boc-aminopiperidine, it has a hydroxyl group instead of an amino group, which affects its reactivity and applications. (S)-1-Boc-3-hydroxypiperidine is the enantiomer of ®-1-Boc-3-hydroxypiperidine, and their properties can differ significantly due to their chiral nature. ®-1-Boc-4-hydroxypiperidine has the hydroxyl group at a different position, leading to different chemical behavior and applications .
Biologische Aktivität
(R)-1-Boc-3-hydroxypiperidine is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors and anticancer drugs like ibrutinib. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
(R)-1-Boc-3-hydroxypiperidine has the chemical formula CHNO and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group. Its structure is crucial for its biological activity, influencing interactions with biological targets.
Synthesis Methods
The synthesis of (R)-1-Boc-3-hydroxypiperidine typically involves asymmetric reduction techniques. Various biocatalysts, including enzymes and whole-cell systems, have been utilized to achieve high enantioselectivity.
Table 1: Comparison of Synthesis Methods for (R)-1-Boc-3-hydroxypiperidine
Method | Biocatalyst Type | Enantioselectivity | Yield (%) | Reference |
---|---|---|---|---|
Enzymatic Reduction | KRED 110 | High | 90 | |
Whole Cell Biotransformation | Baker's Yeast | High | 85 | |
Alcohol Dehydrogenase | Candida albicans | 100% | 95 |
Biological Activity
The biological activity of (R)-1-Boc-3-hydroxypiperidine can be attributed to its role as an intermediate in drug synthesis. Research indicates that it exhibits significant pharmacological properties due to its structural features.
Case Studies
- Anticancer Activity : In the synthesis of ibrutinib, (R)-1-Boc-3-hydroxypiperidine serves as a key intermediate. Its incorporation into the drug enhances its efficacy against certain types of cancer by inhibiting specific kinases involved in tumor growth .
- Tyrosine Kinase Inhibition : Studies have shown that derivatives of (R)-1-Boc-3-hydroxypiperidine are effective in inhibiting tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression .
The mechanism by which (R)-1-Boc-3-hydroxypiperidine exerts its biological effects often involves modulation of enzyme activity through competitive inhibition or structural mimicry. This enables it to interfere with normal cellular processes, particularly in cancer cells.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363880 | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143900-43-0 | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: What is the role of (R)-1-Boc-3-hydroxypiperidine in the synthesis of Ibrutinib?
A: (R)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, as described in the research paper. [] It reacts with an intermediate compound (6) in the reaction scheme. After the reaction, an acid-catalyzed deprotection step removes the Boc (tert-butyloxycarbonyl) protecting group, leading to the formation of compound (8), another crucial intermediate in the multi-step synthesis of Ibrutinib.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.